molecular formula C3H5NO B589964 Acrylamide-13C3 CAS No. 287399-26-2

Acrylamide-13C3

Cat. No. B589964
Key on ui cas rn: 287399-26-2
M. Wt: 74.056
InChI Key: HRPVXLWXLXDGHG-VMIGTVKRSA-N
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Patent
US05733462

Procedure details

A 10% solution of poly(AMD/DMAEA.MeCl/EA) was prepared as follows: 13.87 parts of 53.58% aqueous acrylamide (AMD), 25.31 parts of a 80% aqueous solution of ethacryloxyethyltrimethylammonium chloride (DMAEA.MeCl), 2.33 parts of ethyl acrylate (EA), 0.3 part EDTA, 258.16 parts of deionized water and 0.030 parts of VA-044 were added to a suitable glass vessel. The solution was sparged with nitrogen gas and stirred for about one hour at ambient temperature. The nitrogen sparge was changed to a nitrogen purge, and polymerization was initiated thermally by raising the temperature of the solution to 44° C. Stirring and heating were continued for about 21 hours to give a clear, viscous solution of poly(AMD/DMAEA.MeCl/EA) having a standard viscosity of about 2.0 centipoise.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
VA-044
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[Cl-:6].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.Cl.Cl.N(C(C1NCCN=1)(C)C)=NC(C1NCCN=1)(C)C>O>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH3:7][Cl:6].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9] |f:4.5.6,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
VA-044
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N(=NC(C)(C)C=1NCCN1)C(C)(C)C=1NCCN1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was sparged with nitrogen gas
CUSTOM
Type
CUSTOM
Details
The nitrogen sparge
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
polymerization
TEMPERATURE
Type
TEMPERATURE
Details
by raising the temperature of the solution to 44° C
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
were continued for about 21 hours
Duration
21 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
CCl.C(C=C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05733462

Procedure details

A 10% solution of poly(AMD/DMAEA.MeCl/EA) was prepared as follows: 13.87 parts of 53.58% aqueous acrylamide (AMD), 25.31 parts of a 80% aqueous solution of ethacryloxyethyltrimethylammonium chloride (DMAEA.MeCl), 2.33 parts of ethyl acrylate (EA), 0.3 part EDTA, 258.16 parts of deionized water and 0.030 parts of VA-044 were added to a suitable glass vessel. The solution was sparged with nitrogen gas and stirred for about one hour at ambient temperature. The nitrogen sparge was changed to a nitrogen purge, and polymerization was initiated thermally by raising the temperature of the solution to 44° C. Stirring and heating were continued for about 21 hours to give a clear, viscous solution of poly(AMD/DMAEA.MeCl/EA) having a standard viscosity of about 2.0 centipoise.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
VA-044
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[Cl-:6].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.Cl.Cl.N(C(C1NCCN=1)(C)C)=NC(C1NCCN=1)(C)C>O>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH3:7][Cl:6].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9] |f:4.5.6,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
VA-044
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N(=NC(C)(C)C=1NCCN1)C(C)(C)C=1NCCN1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was sparged with nitrogen gas
CUSTOM
Type
CUSTOM
Details
The nitrogen sparge
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
polymerization
TEMPERATURE
Type
TEMPERATURE
Details
by raising the temperature of the solution to 44° C
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
were continued for about 21 hours
Duration
21 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C(C=C)(=O)N
Name
Type
product
Smiles
CCl.C(C=C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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